Metabolic Stability from Cyclopropyl Substitution
While direct metabolic stability data for 1-cyclopropyl-3-phenoxypropan-1-one is not published, a well-established class-level inference can be drawn from the 'cyclopropyl effect' in medicinal chemistry. Compounds containing a cyclopropyl group adjacent to a carbonyl often exhibit enhanced metabolic stability compared to their isopropyl or ethyl analogs. This is attributed to the increased C-H bond dissociation energy of the cyclopropyl ring, which renders it less susceptible to cytochrome P450-mediated oxidation. [1] In a related study on cyclopropyl ketones, the introduction of a cyclopropyl group reduced intrinsic clearance in human liver microsomes by approximately 3- to 5-fold relative to the corresponding isopropyl ketone analog, although specific values vary by scaffold. [2]
| Evidence Dimension | In vitro metabolic stability (intrinsic clearance, CLint) in human liver microsomes |
|---|---|
| Target Compound Data | Predicted to be 3-5x lower CLint vs. alkyl analog (class-level inference based on cyclopropyl ketone class) |
| Comparator Or Baseline | 1-Isopropyl-3-phenoxypropan-1-one (hypothetical alkyl analog) |
| Quantified Difference | Approximately 3- to 5-fold reduction in CLint (inferred from class data) |
| Conditions | Human liver microsome assay (class-level inference from cyclopropyl ketone literature) |
Why This Matters
For procurement, this inference suggests the cyclopropyl variant may offer superior metabolic stability in vivo, which is a critical parameter for lead optimization in drug discovery programs.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
